Survivin-2b (80-88) is a peptide derived from the survivin protein, specifically from its splice variant known as survivin-2B. This peptide, consisting of the amino acid sequence AYACNTSTL, plays a significant role in cancer biology. Survivin itself is a member of the Inhibitor of Apoptosis Protein (IAP) family, which is crucial for regulating apoptosis and cell division. Survivin-2B is notably expressed in various malignancies while being minimally present in normal tissues, making it a potential target for cancer immunotherapy .
Survivin-2b (80-88) exhibits significant biological activity related to tumor immunity. It has been shown to induce cytotoxic T lymphocyte responses, which are essential for targeting and eliminating cancerous cells. The peptide's ability to bind specifically to HLA-A*24 enhances its potential as a therapeutic target in cancers prevalent in populations with high frequencies of this allele, particularly in Asia. Moreover, survivin-2B influences cellular processes such as autophagy and apoptosis through its interaction with various signaling pathways, including the nuclear accumulation of IκB kinase alpha (IKKα), which plays a role in cell survival and death regulation .
The synthesis of survivin-2b (80-88) typically involves solid-phase peptide synthesis (SPPS), a common technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. After synthesis, the peptide is cleaved from the support and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Survivin-2b (80-88) has several applications, particularly in cancer therapy:
Interaction studies involving survivin-2b (80-88) have focused on its binding affinity with HLA-A24 and its subsequent effects on T cell activation. Research has demonstrated that antibodies developed against this peptide can effectively recognize and bind to tumor cells expressing survivin-2B when presented by HLA-A24. These studies utilize various techniques such as surface plasmon resonance to quantify binding kinetics and affinity, revealing strong interactions that are critical for therapeutic efficacy .
Survivin-2b (80-88) shares structural and functional similarities with other peptides derived from survivin variants. Here are some comparable compounds:
| Compound | Sequence | Characteristics |
|---|---|---|
| Survivin | Full-length | Inhibits apoptosis; regulates cell division |
| Survivin ΔEx3 | Variable | Predominantly nuclear localization; associated with poor prognosis |
| Survivin-2A | Different sequence | Less studied; potential differences in immune response |
Uniqueness: Survivin-2b (80-88) is unique due to its specific binding affinity for HLA-A*24 and its role in inducing cytotoxic T lymphocyte responses against tumors expressing this splice variant. Unlike other survivin isoforms, it has been shown to have distinct localization patterns and functional roles in apoptosis and autophagy regulation .
Survivin-2b (80-88) represents a unique peptide fragment derived from the survivin-2B splice variant, characterized by the amino acid sequence alanine-tyrosine-alanine-cysteine-asparagine-threonine-serine-threonine-leucine [1] [2] [3]. This peptide exhibits a molecular weight of 943.0 grams per mole and demonstrates distinctive apoptotic regulatory properties that contrast significantly with other survivin isoforms [1]. The dual nature of survivin-2b in apoptosis regulation stems from its structural modifications caused by intron 2 insertion, which fundamentally alters its interaction with cellular death pathways [4] [5].
Survivin-2b demonstrates complex interactions with inhibitor of apoptosis protein family members, particularly through cooperative mechanisms that enhance cellular survival under specific conditions [6]. Research has established that survivin-2b can form inhibitor of apoptosis protein-inhibitor of apoptosis protein complexes, similar to other survivin variants, though with reduced efficiency compared to wild-type survivin [6]. These interactions involve survivin-2b's truncated baculovirus inhibitor of apoptosis protein repeat domain, which retains partial binding capacity for X-linked inhibitor of apoptosis protein despite structural interruptions [6] [4].
The pro-survival mechanisms of survivin-2b operate through stabilization of X-linked inhibitor of apoptosis protein against ubiquitin-dependent degradation, though this stabilization is markedly reduced compared to wild-type survivin [6]. Biochemical studies have demonstrated that survivin-2b can enhance X-linked inhibitor of apoptosis protein activity for caspase inhibition, albeit with diminished synergistic effects [6]. The peptide's interaction with cellular inhibitor of apoptosis protein 1 and Bruce proteins has been documented, contributing to mitotic spindle checkpoint regulation [6].
| Protein Interaction | Binding Affinity | Functional Outcome | Reference |
|---|---|---|---|
| X-linked inhibitor of apoptosis protein | Reduced | Partial caspase inhibition | [6] |
| Cellular inhibitor of apoptosis protein 1 | Moderate | Spindle checkpoint modulation | [6] |
| Bruce | Weak | Cytokinesis regulation | [6] |
Survivin-2b exhibits pronounced pro-apoptotic properties through mitochondrial pathway activation, representing a fundamental departure from typical survivin family anti-apoptotic functions [7] [8] [9]. Forced expression studies have demonstrated that survivin-2b induces mitochondria-dependent apoptosis characterized by second mitochondria-derived activator of caspases release from mitochondria, activation of caspases 9 and 3, and loss of mitochondrial membrane potential [7] [8]. Notably, caspase-8 remains inactive during survivin-2b-induced apoptosis, confirming the mitochondrial-specific nature of this pathway [7] [8].
The mitochondrial localization of survivin-2b plays a crucial role in its pro-apoptotic function [7] [8] [9]. Unlike wild-type survivin, survivin-2b demonstrates predominant mitochondrial compartmentalization without co-localization with mitotic spindles, midbodies, or chromosomal deoxyribonucleic acid [9]. This specific subcellular distribution facilitates direct modulation of mitochondrial apoptotic machinery through downregulation of the pro-survival factor B-cell lymphoma 2 and upregulation of the pro-apoptotic factor Bcl-2-associated X protein [7] [8]. Importantly, apoptosis-inducing factor levels remain unchanged during survivin-2b-mediated apoptosis, indicating selective targeting of specific mitochondrial pathways [7] [8].
Survivin-2b exerts significant regulatory effects on cell cycle progression through direct interference with tubulin polymerization processes [7] [8] [10]. Research has demonstrated that forced expression of survivin-2b blocks tubulin polymerization and ablates mitotic cells, leading to pronounced cell cycle arrest at the G2/M transition [7] [8]. This mechanism operates through survivin-2b's localization to the microtubule organization center, where it disrupts normal microtubule dynamics essential for mitotic spindle formation [8].
The inhibition of tubulin polymerization by survivin-2b represents a unique mechanism among survivin family proteins [10]. While wild-type survivin enhances microtubule stability and nucleation, survivin-2b demonstrates opposing effects, reducing microtubule catastrophe rates and altering centrosomal microtubule nucleation patterns [10]. These effects occur independently of Aurora B kinase activity, suggesting a distinct pathway for microtubule regulation [10]. The disruption of microtubule dynamics by survivin-2b ultimately leads to failure of proper chromosome segregation and subsequent apoptotic cell death [7] [8].
| Cell Cycle Parameter | Survivin-2b Effect | Wild-type Survivin Effect | Reference |
|---|---|---|---|
| Tubulin polymerization | Blocked | Enhanced | [7] [8] |
| Mitotic cell population | Reduced | Maintained | [7] [8] |
| Microtubule nucleation | Impaired | Promoted | [10] |
| G2/M progression | Arrested | Facilitated | [7] [8] |
The relationship between survivin-2b and Ki-67 expression reveals complex regulatory mechanisms affecting mitotic checkpoint control [11] [12]. Studies have shown that survivin-2b expression correlates with altered Ki-67 expression patterns, particularly in cancer cell populations where survivin-2b levels influence proliferative capacity [11]. The linear correlation between survivin labeling index and Ki-67/MIB-1 labeling index demonstrates the interconnected nature of these proliferation markers [11].
Survivin-2b affects mitotic checkpoints through disruption of normal cell cycle progression markers [12]. Research in rheumatoid arthritis fibroblast-like synoviocytes has demonstrated that survivin-2b silencing leads to decreased Ki-67-positive cells, indicating reduced cell cycle activity [12]. Conversely, survivin-2b overexpression results in increased Ki-67-positive cell populations, suggesting enhanced proliferative potential under specific cellular conditions [12]. These effects occur through modulation of cell cycle activation mechanisms and resistance to apoptotic signals [12].
The temporal expression patterns of survivin-2b and Ki-67 show distinct phases during cell cycle progression [11]. While Ki-67 demonstrates longer expression duration during the cell cycle, survivin-2b exhibits more restricted temporal expression, leading to situations where nuclei may be positive for Ki-67 but negative for survivin-2b [11]. This differential expression pattern provides insight into the specific cell cycle phases where survivin-2b exerts its regulatory influence [11].
Survivin-2b demonstrates a critical regulatory role in autophagy through its interaction with inhibitor of nuclear factor kappa B kinase alpha nuclear accumulation pathways [13] [14] [15]. Research has established that survivin-2b promotes autophagy by accumulating and stabilizing inhibitor of nuclear factor kappa B kinase alpha in the nucleus, creating a regulatory cascade that influences autophagy initiation [13] [14] [15]. This nuclear accumulation of inhibitor of nuclear factor kappa B kinase alpha occurs through direct interaction with survivin-2b, which acts as a stabilizing factor preventing degradation [15].
The survivin-2b-dependent nuclear accumulation of inhibitor of nuclear factor kappa B kinase alpha leads to stabilization of P73, a known transcription factor that regulates ultraviolet radiation resistance associated gene expression [15]. This regulatory pathway operates through inhibitor of nuclear factor kappa B kinase alpha-mediated phosphorylation and stabilization of P73, which subsequently binds to the ultraviolet radiation resistance associated gene promoter to initiate autophagy-related gene transcription [15]. The ultraviolet radiation resistance associated gene protein interacts with phosphatidylinositol 3-kinase class III and Beclin-1, forming essential complexes necessary for autophagosome formation [15].
| Regulatory Component | Function | Downstream Effect | Reference |
|---|---|---|---|
| Survivin-2b | Inhibitor of nuclear factor kappa B kinase alpha stabilization | Nuclear accumulation | [15] |
| Inhibitor of nuclear factor kappa B kinase alpha | P73 phosphorylation | Transcriptional activation | [15] |
| P73 | Ultraviolet radiation resistance associated gene transcription | Autophagy initiation | [15] |
| Ultraviolet radiation resistance associated gene | Beclin-1 interaction | Autophagosome formation | [15] |
Survivin-2b exhibits remarkable context-dependent regulation of autophagy, demonstrating the ability to switch between protective and cytotoxic autophagy based on cellular conditions [13] [15] [16] [17]. Under normal cellular conditions, survivin-2b promotes protective autophagy through the inhibitor of nuclear factor kappa B kinase alpha-P73-ultraviolet radiation resistance associated gene pathway, helping cells survive stress conditions [15]. However, during exposure to cytotoxic agents such as selenite, survivin-2b levels decrease, leading to attenuation of protective autophagy and promotion of apoptotic cell death [13] [15].
The switch from protective to cytotoxic autophagy involves complex molecular mechanisms where survivin-2b acts as a central regulatory node [15] [16] [17]. Research has demonstrated that survivin expression can restrict autophagic flux, thereby inhibiting late-stage autophagy and preventing cell death under certain conditions [16] [17]. This occurs through survivin's interaction with microtubule-associated protein 1A/1B-light chain 3, though the relationship between survivin-2b specifically and this interaction requires further investigation [17].
The context-dependent nature of survivin-2b autophagy regulation has been demonstrated across multiple cellular systems [15] [16]. In cancer cells, survivin-2b can promote either cell survival through protective autophagy or cell death through excessive autophagy, depending on the presence of stress signals and co-regulatory factors [15] [16]. This dual functionality makes survivin-2b a critical determinant of cellular fate under stress conditions, with implications for understanding cancer cell survival mechanisms [15] [16].
| Cellular Context | Autophagy Type | Survivin-2b Level | Outcome | Reference |
|---|---|---|---|---|
| Normal conditions | Protective | High | Cell survival | [15] |
| Stress conditions | Protective | Moderate | Stress resistance | [15] |
| Cytotoxic exposure | Cytotoxic | Low | Apoptosis | [15] |
| Excessive stress | Cytotoxic | Variable | Cell death | [16] |
The Survivin-2B (80-88) peptide demonstrates exceptional binding characteristics to Human Leukocyte Antigen A24 molecules, establishing it as a highly stable peptide-Major Histocompatibility Complex complex. The nonamer peptide sequence AYACNTSTL, with its complete molecular formula C39H62N10O15S and molecular weight of 943.0 grams per mole, exhibits confirmed binding capacity to Human Leukocyte Antigen A*24:02 molecules through rigorous peptide binding assays [1]. The peptide-Major Histocompatibility Complex complex formation has been validated through tetramer staining methodologies and T2 cell-based assays, demonstrating stable complex formation that persists under physiological conditions [2] [3].
The binding affinity characteristics of the Survivin-2B (80-88) peptide have been extensively characterized through the development of T cell receptor-mimic monoclonal antibodies. Surface plasmon resonance studies revealed that the most specific monoclonal antibody clone, designated #21-3, demonstrates a dissociation constant of 7.4 nanomolar when binding to the Survivin-2B 80-88/Human Leukocyte Antigen A*24 complex [2] [4]. This high-affinity interaction indicates robust peptide-Major Histocompatibility Complex complex stability that facilitates prolonged antigen presentation and enhanced T cell recognition.
The structural stability of the peptide-Major Histocompatibility Complex complex is further enhanced through chaperoning mechanisms involving Heat Shock Protein 90. Studies demonstrate that Heat Shock Protein 90 forms complexes with the Survivin-2B 75-93 precursor peptide, which contains the 80-88 epitope, resulting in significantly improved peptide loading and Major Histocompatibility Complex class I presentation [5]. This chaperoning mechanism increases the frequency of Survivin-2B-specific CD8+ T cells compared to direct peptide loading, suggesting that the natural processing pathway generates more stable peptide-Major Histocompatibility Complex complexes.
The peptide exhibits minimal cross-reactivity with other Human Leukocyte Antigen-presented epitopes, as demonstrated through comprehensive alanine scanning experiments and database searches for similar sequences. This specificity profile indicates that the Survivin-2B (80-88) peptide forms highly selective peptide-Major Histocompatibility Complex complexes that minimize off-target T cell activation while maintaining robust on-target recognition [6].
The structural foundation for T cell receptor recognition of the Survivin-2B (80-88)/Human Leukocyte Antigen A24 complex involves highly optimized physical interactions between the T cell receptor and both the peptide and Major Histocompatibility Complex components. Molecular modeling studies of T cell receptor-peptide-Human Leukocyte Antigen ternary complexes reveal that effective T cell receptor recognition requires comprehensive interaction with multiple residues within the Survivin-2B peptide sequence [6].
Alanine substitution experiments demonstrate that virtually every amino acid residue within the AYACNTSTL sequence contributes to T cell receptor recognition. Studies comparing highly specific versus cross-reactive T cell receptors targeting Survivin-2B (80-88) revealed that optimal T cell receptor selectivity requires maximal peptide recognition, where ten out of ten single alanine substitutions either completely abrogated or significantly reduced interferon gamma release by peptide-specific T cells [6]. This comprehensive peptide dependency indicates that the Survivin-2B (80-88) epitope creates an extensive binding interface that promotes high-specificity T cell receptor engagement.
The structural basis for this recognition pattern involves the formation of a network of highly optimized physical interactions involving numerous aromatic residues within the T cell receptor complementarity-determining regions that contact specific amino acids within the Survivin-2B peptide. The leucine residue at position 4, glycine at position 5, and the carboxy-terminal leucine at position 9 of the AYACNTSTL sequence serve as critical anchor points for T cell receptor binding, while intermediate residues contribute to the overall binding specificity and affinity [6].
T cell receptor tetramer technology has been developed specifically to detect and quantify T cells recognizing the Human Leukocyte Antigen A24:02-presented Survivin-2B peptide. These tetrameric complexes, comprising soluble T cell receptor complexes conjugated with fluorescent proteins, enable precise detection of Human Leukocyte Antigen A24:02-restricted Survivin-2B 80-88-specific antigen-presenting cells through flow cytometry analysis [3]. The successful development and application of these reagents confirms the stable and specific nature of the T cell receptor-peptide-Major Histocompatibility Complex interaction.
The specificity of T cell receptor recognition has been further validated through the development of bispecific T cell engagers that incorporate anti-CD3 functionality alongside Survivin-2B (80-88)/Human Leukocyte Antigen A24-specific recognition domains. These engineered molecules demonstrate specific cytotoxicity toward cells bearing the Survivin-2B 80-88/Human Leukocyte Antigen A24 complex through recruitment and activation of T cells, providing functional confirmation of the structural recognition principles [2] [4].
Extensive preclinical and clinical studies demonstrate robust cytotoxic T lymphocyte activation in response to Survivin-2B (80-88) peptide presentation across multiple cancer models. In lung cancer studies involving Human Leukocyte Antigen A24-positive patients, Survivin-2B (80-88) peptide-specific cytotoxic T lymphocytes were successfully induced from regional lymph node lymphocytes, with precursor cytotoxic T lymphocyte frequencies ranging from one in 5.0 × 10^6 to 6.0 × 10^6 in patients with Survivin-2B-expressing tumors, compared to approximately one in 2.0 × 10^7 in patients with Survivin-2B-negative tumors [7].
Phase I clinical trials in breast cancer patients revealed differential cytotoxic T lymphocyte activation rates depending on vaccination approach. When patients received Survivin-2B peptide alone, cytotoxic T lymphocyte frequency increases were detected in 30 percent of patients. However, when the peptide was administered with Incomplete Freund Adjuvant, cytotoxic T lymphocyte frequency increases were observed in 100 percent of patients, demonstrating the critical importance of appropriate adjuvant selection for optimal immune activation [8].
The largest clinical study, a randomized phase II trial in advanced pancreatic adenocarcinoma, enrolled 83 patients across three treatment arms: Survivin-2B peptide plus interferon-β, Survivin-2B alone, or placebo. Tetramer assays revealed that Survivin-2B-specific cytotoxic T lymphocytes were significantly increased in the Survivin-2B plus interferon-β group compared to other treatment arms, confirming the immunogenic potential of the peptide when appropriately adjuvanted [9] [10].
Cytotoxic T lymphocyte specificity has been extensively characterized through recognition studies using various target cell populations. Survivin-2B 80-88-specific cytotoxic T lymphocyte clones demonstrate high cytotoxicity against Human Leukocyte Antigen A24-positive cells when co-cultured with the Survivin-2B 80-88 peptide, as measured by interferon gamma production through intracellular staining methodologies [11] [12]. These cytotoxic T lymphocytes exhibit antigen-specific and Human Leukocyte Antigen-restricted killing patterns, demonstrating minimal cytotoxicity against Human Leukocyte Antigen-mismatched targets or peptide-unpulsed cells.
Recent studies in oral cancer models demonstrate that Survivin-2B-specific cytotoxic T lymphocytes can effectively target both cancer stem-like cells (CD44-positive) and non-cancer stem-like cells (CD44-negative), suggesting broad therapeutic applicability across heterogeneous tumor populations. Quantitative polymerase chain reaction analysis confirmed similar Survivin-2B expression levels in both cell populations, and cytotoxic T lymphocyte assays revealed effective lysis of both cellular subsets [13].
The development of optimized cytotoxic T lymphocyte generation protocols has significantly enhanced the efficiency of Survivin-2B-specific immune responses. Treatment of dendritic cells with interleukin 4, granulocyte macrophage colony-stimulating factor, and proinflammatory cytokine combinations, followed by lipopolysaccharide stimulation, substantially increases antigen-presenting and antigen-capture abilities. This optimized approach generates cytotoxic T lymphocytes with 46.5 percent cytotoxic activity against Survivin-expressing A549 lung cancer cells, compared to only 3 percent activity achieved with wild-type Survivin protein alone [14].
The synergistic interaction between Survivin-2B (80-88) peptide vaccination and Type I interferons represents a critical advancement in peptide-based immunotherapy approaches. Clinical studies demonstrate that interferon-β co-administration with Survivin-2B peptide vaccination results in enhanced cytotoxic T lymphocyte responses compared to peptide monotherapy, as evidenced by increased tetramer-positive cell frequencies and improved immunological monitoring parameters [9] [10].
The mechanistic basis for Type I interferon synergy involves multiple complementary pathways that enhance antigen presentation and T cell activation. Type I interferons upregulate Major Histocompatibility Complex class I presentation pathways, leading to increased peptide-Major Histocompatibility Complex complex density on antigen-presenting cell surfaces. Additionally, interferon signaling enhances the immunological memory formation process, resulting in more durable and robust cytotoxic T lymphocyte responses [15] [16].
In the randomized phase II pancreatic cancer trial, patients receiving Survivin-2B peptide plus interferon-β demonstrated superior overall survival outcomes compared to those receiving placebo, specifically among patients who participated in the extended treatment protocol. Although progression-free survival did not show significant improvement across all treatment arms, subgroup analysis suggested that prolonged Survivin-2B plus interferon-β vaccination protocols might confer meaningful survival benefits [9] [10].
Interferon-α has also demonstrated significant adjuvant activity in combination with Survivin-2B peptide vaccination. A phase I clinical trial in advanced pancreatic cancer patients revealed good immune reactions to the Survivin-2B peptide and relatively favorable objective tumor response rates when interferon-α was co-administered. The study observed both tumor marker reduction and tumor regression in several cases, indicating that Type I interferon adjuvancy can translate immunological responses into clinical benefits [9] [17].
The molecular mechanisms underlying interferon adjuvant synergy include enhanced dendritic cell maturation and activation, increased T helper cell support for cytotoxic T lymphocyte responses, and improved immunological synapse formation between antigen-presenting cells and T cells. Type I interferons also promote the production of additional cytokines that support T cell proliferation and differentiation, creating a more robust and sustained immune response compared to peptide vaccination alone [15] [16].
Preclinical studies in murine models have further validated the therapeutic potential of interferon-adjuvanted Survivin peptide vaccines. In triple-negative breast cancer models using 4T1 cells, adjuvanted microsphere Survivin peptide vaccines administered with Toll-like receptor agonists resulted in statistically significant reductions in tumor take rates and decelerated primary tumor growth volumes compared to control groups. These studies demonstrate that the principles of interferon synergy can be extended to broader immunological adjuvant approaches [18] [19].